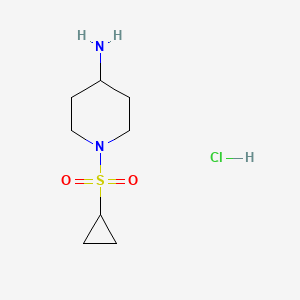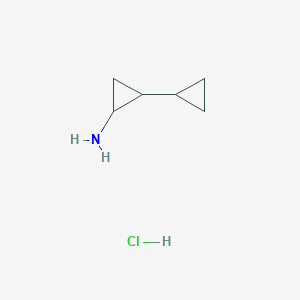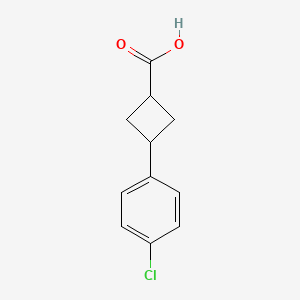
(s)-3-(4-Fluorophenyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
“(s)-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a type of organic compound. Pyrrolidines are a class of five-membered heterocyclic compounds containing a nitrogen atom, and they are part of many biological active compounds. The “4-Fluorophenyl” group is a phenyl ring substituted with a fluorine atom, which can significantly alter the properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring attached to a 4-fluorophenyl group. The exact structure and stereochemistry would depend on the specific synthesis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been explored for its role in the synthesis of new heterocyclic molecules, demonstrating its utility in the development of compounds with potential nonlinear optical properties and as precursors for anticancer drugs. This research emphasizes the molecule's importance in creating new chemical entities with potential application in therapeutics and materials science (Murthy et al., 2017).
Molecular Docking and Drug Development
- Investigations into molecular docking and the development of drug candidates have utilized derivatives of (S)-3-(4-Fluorophenyl)pyrrolidine, showcasing its relevance in the design of molecules with specific biological targets. This area of research underlines the compound's potential in the early stages of drug discovery, particularly in identifying leads for therapeutic intervention (Venkateshan et al., 2019).
Anticoccidial Agents
- The synthesis and structure-activity relationship (SAR) studies of diarylpyrrole anticoccidial agents have also seen the application of this compound, highlighting its utility in creating potent inhibitors for the treatment of coccidiosis, a parasitic disease affecting poultry. This indicates the compound's role in veterinary medicine and pharmaceutical chemistry (Qian et al., 2006).
Chemical Sensor Development
- The compound has been used to develop selective chemosensors, demonstrating its application in analytical chemistry. This research points towards its potential in creating diagnostic tools and sensors for detecting specific ions or molecules, which is crucial for environmental monitoring, medical diagnostics, and chemical analysis (Maity & Govindaraju, 2010).
Organic Synthesis and Material Science
- Research into the synthesis of novel organic compounds and materials has employed (S)-3-(4-Fluorophenyl)pyrrolidine hydrochloride, showcasing its versatility in creating complex molecules with specific properties. This area of application is critical for advancing material science, pharmaceuticals, and organic chemistry (Pfund & Lequeux, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-(4-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAHBZWBOYHJTB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-(4-Fluorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1384268-53-4 | |
| Record name | Pyrrolidine, 3-(4-fluorophenyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




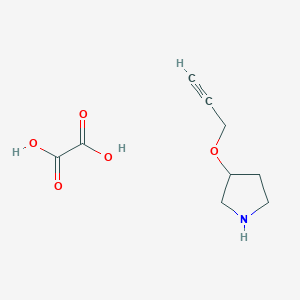

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)
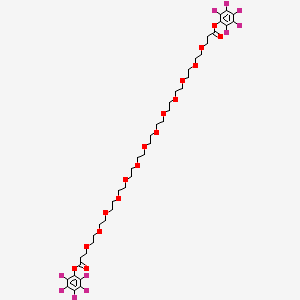

![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
